Bienvenue dans la boutique en ligne BenchChem!

5-((4-fluorobenzyl)oxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one

Lipophilicity Metabolic stability Fluorine substitution

5-((4-Fluorobenzyl)oxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one (CAS 1021024-37-2) is a fully synthetic, heterocyclic small molecule belonging to the 4H-pyran-4-one (4-pyrone) class, distinguished by a dual pharmacophoric architecture: a 4-fluorobenzyl ether at the C-5 position and an indoline-1-carbonyl substituent at the C-2 position of the pyrone ring. Its molecular formula is C₂₁H₁₆FNO₄ with a molecular weight of 365.36 g/mol.

Molecular Formula C21H16FNO4
Molecular Weight 365.36
CAS No. 1021024-37-2
Cat. No. B2652709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-((4-fluorobenzyl)oxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one
CAS1021024-37-2
Molecular FormulaC21H16FNO4
Molecular Weight365.36
Structural Identifiers
SMILESC1CN(C2=CC=CC=C21)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F
InChIInChI=1S/C21H16FNO4/c22-16-7-5-14(6-8-16)12-26-20-13-27-19(11-18(20)24)21(25)23-10-9-15-3-1-2-4-17(15)23/h1-8,11,13H,9-10,12H2
InChIKeyHHMYFGUFXARIMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-((4-Fluorobenzyl)oxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one (CAS 1021024-37-2): Structural Identity and Procurement-Relevant Characteristics


5-((4-Fluorobenzyl)oxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one (CAS 1021024-37-2) is a fully synthetic, heterocyclic small molecule belonging to the 4H-pyran-4-one (4-pyrone) class, distinguished by a dual pharmacophoric architecture: a 4-fluorobenzyl ether at the C-5 position and an indoline-1-carbonyl substituent at the C-2 position of the pyrone ring. Its molecular formula is C₂₁H₁₆FNO₄ with a molecular weight of 365.36 g/mol . The compound is catalogued by specialty chemical suppliers at ≥95% purity for research use only, placing it in the category of early-stage discovery tool compounds rather than clinically profiled leads . No peer-reviewed primary research articles or patents naming this specific compound as a characterized entity were identified in the public domain as of the search date, meaning that all biological activity claims must be treated as class-level inferences from structurally related indoline-pyranone hybrids until direct experimental data become available.

Why Generic Substitution Fails for 5-((4-Fluorobenzyl)oxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one: The Fluorine Differentiation Problem


Within the 2-(indoline-1-carbonyl)-4H-pyran-4-one chemotype, simple substitution of the C-5 benzyl ether from hydrogen to halogenated benzyl derivatives is not functionally neutral. The closest commercially available analog, 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one (CAS 1049532-42-4; MW 347.4) , lacks the para-fluorine atom and thus differs in three procurement-critical properties: (i) lipophilicity (fluorine substitution predictably increases logP by ~0.3–0.5 units based on established substituent π-values), (ii) metabolic soft-spot profile (the C–F bond resists cytochrome P450-mediated oxidative debenzylation at the para position), and (iii) potential for polar interactions (C–F can act as a weak hydrogen-bond acceptor). These differences are particularly material when the 4-fluorobenzyl moiety functions as a deliberate design element borrowed from kinase-targeted and CNS-penetrant chemical series where para-fluorobenzyl substitution is a well-precedented selectivity and PK tuning strategy. Consequently, interchanging the fluorinated compound with its non-fluorinated benzyloxy analog without confirmatory head-to-head data risks introducing uncontrolled variables in target engagement, cellular potency, and metabolic clearance.

Quantitative Differentiation Evidence for 5-((4-Fluorobenzyl)oxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one Versus Its Closest Analogs


Fluorobenzyl Versus Benzyl Ether: Predicted Lipophilicity and Metabolic Stability Differential

The sole structural distinction between the target compound and its direct des-fluoro analog (CAS 1049532-42-4) is the presence of a para-fluorine on the benzyl ether. Using the widely accepted Hansch π-value for aromatic fluorine (π_F = +0.14), the predicted increase in calculated logP is approximately 0.14–0.20 log units, a difference that is small but systematically impactful in medicinal chemistry optimization [1][2]. Additionally, para-fluorination of the benzyl ether blocks the primary metabolic hot-spot for CYP450-mediated aromatic hydroxylation, a phenomenon documented across multiple benzyl-ether-containing chemotypes in drug metabolism literature [2]. No direct experimental comparative logP or intrinsic clearance data for the target compound versus the benzyloxy analog exists, so this evidence is classified as class-level inference based on established medicinal chemistry principles.

Lipophilicity Metabolic stability Fluorine substitution LogP

C-2 Carbonyl Linker Versus C-2 Methylene Linker: Predicted Conformational and Electronic Differential

The target compound features an sp²-hybridized carbonyl linker (indoline-1-carbonyl) connecting the indoline and pyranone rings, whereas related derivatives such as 5-((4-fluorobenzyl)oxy)-2-(indolin-1-ylmethyl)-4H-pyran-4-one employ an sp³-hybridized methylene linker at the same position . The carbonyl group introduces partial double-bond character (amide resonance), restricting rotational freedom relative to the methylene analog, which can result in a more defined conformational ensemble. This torquing effect on the dihedral angle between the indoline and pyrone rings may alter the spatial presentation of the 4-fluorobenzyl pharmacophore. Additionally, the carbonyl linker can engage in hydrogen-bonding interactions as an acceptor, a capability absent in the methylene analog. No head-to-head X-ray crystallographic, NMR, or binding data are available to quantify this difference for the target compound specifically.

Carbonyl linker Conformational restriction Electronic effects Amide bond

Pyranone Scaffold Context: Precedent for Src Kinase Inhibition in 4H-Pyran-4-one Derivatives

Although the target compound itself has no published kinase inhibition data, the 4-oxo-4H-pyran-2-carbonyl chemotype has been clinically validated as a kinase inhibitor scaffold. Farard et al. (2008) reported that 6-substituted-5-benzyloxy-4-oxo-4H-pyran-2-carboxamides function as Src kinase inhibitors with IC₅₀ values in the low micromolar range [1]. The target compound shares the identical 5-benzyloxy-4-oxo-4H-pyran pharmacophore but replaces the 2-carboxamide with a 2-(indoline-1-carbonyl) group, effectively merging the pyrone moiety with an indoline amide. The indoline substructure itself is a recognized privileged scaffold in kinase inhibitor design, appearing in numerous ATP-competitive inhibitors. This dual pharmacophore may confer a binding mode distinct from simple 2-carboxamide analogs, but quantitative kinase panel data for the target compound are absent.

Kinase inhibition Src kinase Pyranone Cancer

Purity and Supply Chain Differentiation: Available Inventory Data for CAS 1021024-37-2 Versus CAS 1049532-42-4

As of the search date, the target compound (CAS 1021024-37-2) is catalogued with a minimum purity specification of ≥95% (HPLC) , while the des-fluoro analog 5-(benzyloxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one (CAS 1049532-42-4) is also commercially available at comparable purity levels . The molecular weight difference (365.36 vs. 347.4 g/mol) is analytically distinguishable by LC-MS and NMR. Both compounds occupy a similar niche as custom-synthesis research chemicals, with inventory typically maintained at milligram-to-gram scale. No certified reference standard grade (≥98%, GMP) was identified for either compound, indicating that both are intended as preclinical research tools rather than development candidates.

Purity Supply availability CAS differentiation Catalog sourcing

Optimal Research Deployment Scenarios for 5-((4-Fluorobenzyl)oxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one Based on Available Evidence


Kinase-Focused Hit Expansion and Lead Optimization Libraries

The dual 5-benzyloxy-pyranone / 2-indoline-carbonyl architecture, substantiated by class-level evidence from the Farard et al. (2008) Src kinase inhibitor series [1], positions this compound as a rational building block for generating diversity libraries targeting the ATP-binding site of tyrosine and serine/threonine kinases. The 4-fluorobenzyl ether provides a predictable logP increment for tuning physicochemical properties, while the C-2 indoline-1-carbonyl group offers an additional vector for amide bond diversification or isosteric replacement. Procurement is recommended for medicinal chemistry groups that have already established a biochemical kinase assay cascade and require a novel pyrone-based scaffold orthogonal to common hinge-binders.

Comparative Fluorine-Probing Studies Against Non-Fluorinated Benzyloxy Analogs

Because the sole structural difference between CAS 1021024-37-2 and its benzyloxy analog (CAS 1049532-42-4) is the para-fluorine atom , the two compounds constitute a matched molecular pair ideal for fluorine-scanning experiments [2]. Researchers investigating the impact of aromatic fluorination on target binding thermodynamics (¹⁹F NMR protein-observed experiments), metabolic stability (microsomal intrinsic clearance), or cellular permeability (Caco-2 / PAMPA) can use these two compounds as a controlled pair, with the fluorinated version expected to show incremental gains in metabolic stability and membrane penetration as predicted by medicinal chemistry fluorine effects [2]. This scenario is directly actionable with currently available inventory.

Conformational Analysis of Amide- Versus Methylene-Linked Indoline-Pyranone Systems

The target compound's C-2 carbonyl linker imposes partial double-bond character and restricted rotation compared to methylene-linked analogs, a distinction that can be exploited in structural biology and computational chemistry studies. Procurement of CAS 1021024-37-2 enables comparative NMR-based conformational analysis (VT-NMR to measure rotational barriers), X-ray co-crystallography when a protein target is identified, and molecular dynamics simulations to evaluate the energetic landscape of the indoline-pyrone dihedral angle. Such studies can inform whether the carbonyl linker pre-organizes the molecule into a bioactive conformation, a key consideration for fragment-based and structure-guided design campaigns.

Primary Biochemical Screening in Pre-Validated Assay Cascades

Given the complete absence of published biological data for this specific compound [1], its most immediate high-value deployment is in broad-panel biochemical screening against purified enzyme targets, particularly kinases (based on the Src inhibitor precedent [3]) and other ATP-utilizing enzymes. The ≥95% purity specification is adequate for initial dose-response screening at concentrations up to 30 μM in standard biochemical assay buffers. Researchers should note that no selectivity, cytotoxicity, or in vivo data exist, and all biological hypotheses derived from class-level inference must be verified de novo upon compound acquisition.

Quote Request

Request a Quote for 5-((4-fluorobenzyl)oxy)-2-(indoline-1-carbonyl)-4H-pyran-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.